molecular formula C4H8S B1445990 2,2,5,5-Tetradeuteriothiolane CAS No. 31081-24-0

2,2,5,5-Tetradeuteriothiolane

Cat. No. B1445990
CAS RN: 31081-24-0
M. Wt: 92.2 g/mol
InChI Key: RAOIDOHSFRTOEL-KHORGVISSA-N
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Description

2,2,5,5-Tetradeuteriothiolane (also known as 2,2,5,5-T4) is an organosulfur compound with a molecular formula of C4H8S2D4. It is a colorless and odorless liquid with a boiling point of 71°C and a melting point of -46°C. 2,2,5,5-T4 is a versatile reagent and is used in a variety of organic synthesis and industrial applications.

Scientific Research Applications

Green Chemistry and Solvent Applications

Research on 2,2,5,5-tetramethyltetrahydrofuran (TMTHF), a compound closely related to 2,2,5,5-tetradeuteriothiolane, underscores its role as a greener alternative to traditional solvents like toluene. TMTHF's solvation properties have been extensively characterized, revealing its potential to replace toluene in cleaner production processes due to its non-polarity and non-peroxide forming nature. This makes it particularly significant for applications in liquid-liquid extraction, isolation of natural products, and as a safer solvent in chemical synthesis and materials science (Byrne et al., 2019), (Byrne et al., 2017).

Biochemical Analysis

In the realm of biochemical analysis, methods leveraging derivatives of tetrahydrofuran, akin to 2,2,5,5-tetradeuteriothiolane, have been developed for precise measurements of cellular folates. These methods utilize chemical derivatization to stabilize otherwise unstable folate species, enabling accurate quantification of various one-carbon states of tetrahydrofolate in mammalian cells. This approach is crucial for studying cellular metabolism and could be indicative of the analytical applications of 2,2,5,5-tetradeuteriothiolane's derivatives (Chen et al., 2017).

Atmospheric Chemistry

The atmospheric breakdown chemistry of TMTHF, which shares chemical similarities with 2,2,5,5-tetradeuteriothiolane, has been studied to assess its environmental impact. Laboratory experiments and computational analyses suggest TMTHF exhibits a slower reaction rate with OH radicals compared to toluene, resulting in a longer atmospheric lifetime. This property, along with its lower photochemical ozone creation potential, indicates that TMTHF, and potentially similar compounds like 2,2,5,5-tetradeuteriothiolane, could have reduced environmental impacts when used as solvents (Mapelli et al., 2022).

Safety and Hazards

Specific safety and hazard information for 2,2,5,5-Tetradeuteriothiolane is not available in the search results. Safety data sheets (SDS) are typically the best source for this information .

properties

IUPAC Name

2,2,5,5-tetradeuteriothiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOIDOHSFRTOEL-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(S1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetradeuteriothiolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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